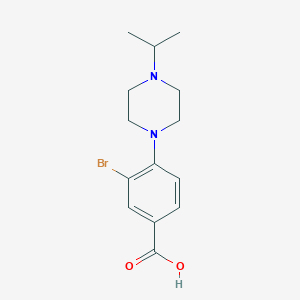
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . This compound features a benzoic acid core substituted with a bromine atom and a piperazine ring, which is further substituted with an isopropyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid typically involves the following steps:
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution, where 4-isopropylpiperazine reacts with the brominated benzoic acid derivative under basic conditions, often using sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as the base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines, thiols, or alkoxides replace the bromine atom to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines, thiols, or alkoxides in the presence of a base like NaOH or K2CO3.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with receptor sites, modulating their activity, while the bromine atom and benzoic acid core contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Isopropylpiperazin-1-yl)benzoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid: Substituted with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
3-Bromo-4-(4-phenylpiperazin-1-yl)benzoic acid: Contains a phenyl group, leading to different interactions with molecular targets.
Uniqueness
3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid is unique due to the combination of its bromine atom, isopropyl-substituted piperazine ring, and benzoic acid core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
1131594-70-1 |
|---|---|
Formule moléculaire |
C14H19BrN2O2 |
Poids moléculaire |
327.22 g/mol |
Nom IUPAC |
3-bromo-4-(4-propan-2-ylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H19BrN2O2/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(14(18)19)9-12(13)15/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) |
Clé InChI |
PDGVVFFJSZSVPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


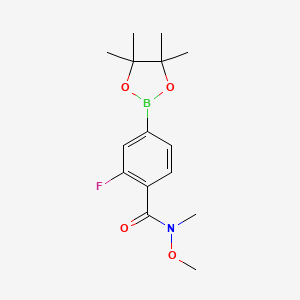
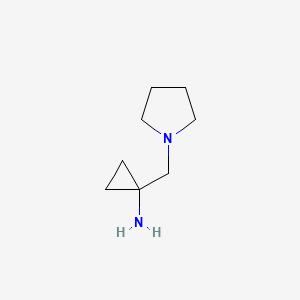

![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
![4-[6-(2-Cyclohexylamino-pyridin-4-yl)-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13926881.png)
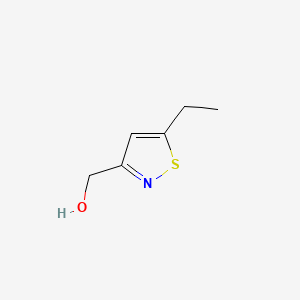
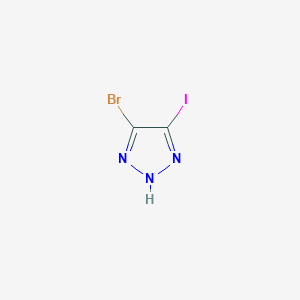
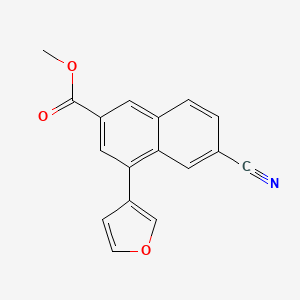
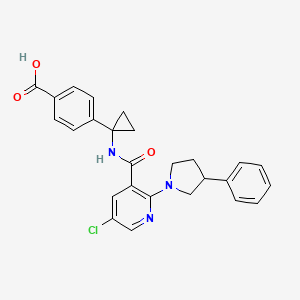
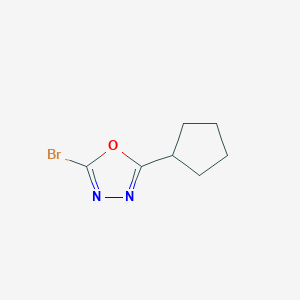


![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)

